molecular formula C15H13N3O B3025533 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde CAS No. 881041-70-9

2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde

Cat. No. B3025533
M. Wt: 251.28 g/mol
InChI Key: NCQHUXKTEKXQMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde consists of an imidazo[1,2-a]pyrimidine core with a 3-carbaldehyde substituent. The optimized molecular geometry, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), has been studied using quantum chemical methods .

properties

IUPAC Name

2-(3,4-dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-10-4-5-12(8-11(10)2)14-13(9-19)18-7-3-6-16-15(18)17-14/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQHUXKTEKXQMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(N3C=CC=NC3=N2)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
Reactant of Route 3
2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
Reactant of Route 4
Reactant of Route 4
2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
Reactant of Route 5
2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
Reactant of Route 6
2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde

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